

An In-depth Technical Guide to the Physicochemical Properties of Leucinostatin K

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Leucinostatin K**

Cat. No.: **B1674800**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin K is a member of the leucinostatin family of peptide antibiotics produced by fungi of the genus *Purpureocillium*, formerly *Paecilomyces*.^[1] These non-ribosomally synthesized peptides exhibit a range of biological activities, including antimicrobial, antitumor, and phytotoxic effects.^{[2][3]} **Leucinostatin K**, like its congeners, is a lipophilic peptide containing several non-proteinogenic amino acids. This guide provides a comprehensive overview of the known physicochemical properties of **Leucinostatin K**, drawing on available data for **Leucinostatin K** and its closely related analogue, Leucinostatin A, where specific data for **Leucinostatin K** is not available.

Core Physicochemical Properties

The fundamental physicochemical properties of **Leucinostatin K** are summarized in the table below. These values are crucial for understanding its behavior in biological and chemical systems.

Property	Value	Source
Molecular Formula	C ₆₂ H ₁₁₁ N ₁₁ O ₁₄	Vendor Data
Molecular Weight	1234.633 g/mol	Vendor Data
Computed LogP (XLogP3-AA for Leucinostatin A)	4.3	[4]

Spectroscopic and Analytical Data

The structural elucidation and characterization of **Leucinostatin K** and its analogues rely heavily on modern spectroscopic techniques.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary method for the identification and characterization of **Leucinostatin K** from fungal extracts.[\[5\]](#) While specific fragmentation data for **Leucinostatin K** is not readily available in the public domain, the general approach involves identifying the parent ion and analyzing its fragmentation pattern to confirm the peptide sequence and modifications. For Leucinostatin A, a precursor ion ([M+H]⁺) at m/z 1218.84 has been observed.[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural determination of leucinostatins. Although specific ¹H and ¹³C NMR chemical shift data for **Leucinostatin K** are not published, studies on related leucinostatins have utilized these techniques to elucidate their complex structures, including the identification of unusual amino acid residues.[\[3\]](#)

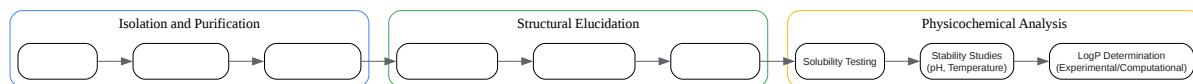
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For peptide antibiotics like leucinostatins, IR spectra typically show characteristic absorption bands for amide bonds (N-H stretching and C=O stretching), as well as C-H and O-H stretching vibrations.[\[7\]](#)

Solubility and Stability

Solubility

Specific quantitative solubility data for **Leucinostatin K** in various solvents is not available. However, based on its high lipophilicity (inferred from the LogP of Leucinostatin A) and general knowledge of similar peptides, **Leucinostatin K** is expected to be poorly soluble in aqueous solutions and more soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. For experimental purposes, it is recommended to first dissolve the peptide in a minimal amount of a suitable organic solvent before diluting with aqueous buffers.


pH and Thermal Stability

There is no specific published data on the stability of **Leucinostatin K** under different pH and temperature conditions. However, peptide stability is highly dependent on the specific amino acid sequence and modifications. As a general guideline for peptide antibiotics, stability studies should be conducted across a range of pH values and temperatures to determine the optimal conditions for storage and use.^[1] For many peptides, extremes of pH and high temperatures can lead to hydrolysis of amide bonds and loss of biological activity.

Experimental Protocols

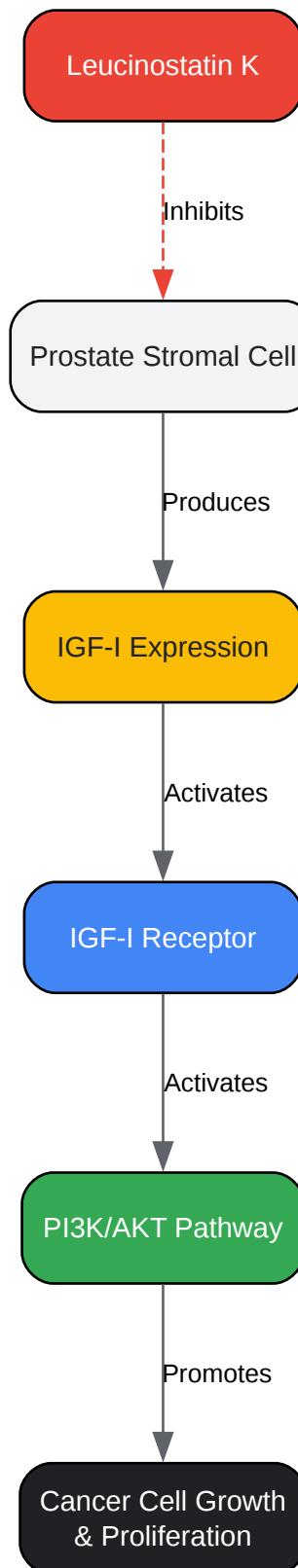
Detailed, standardized experimental protocols for the characterization of **Leucinostatin K** are not publicly available. However, a general workflow can be adapted from methodologies used for other leucinostatins and peptide antibiotics.

General Workflow for Characterization

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and characterization of **Leucinostatin K**.

Methodological Details

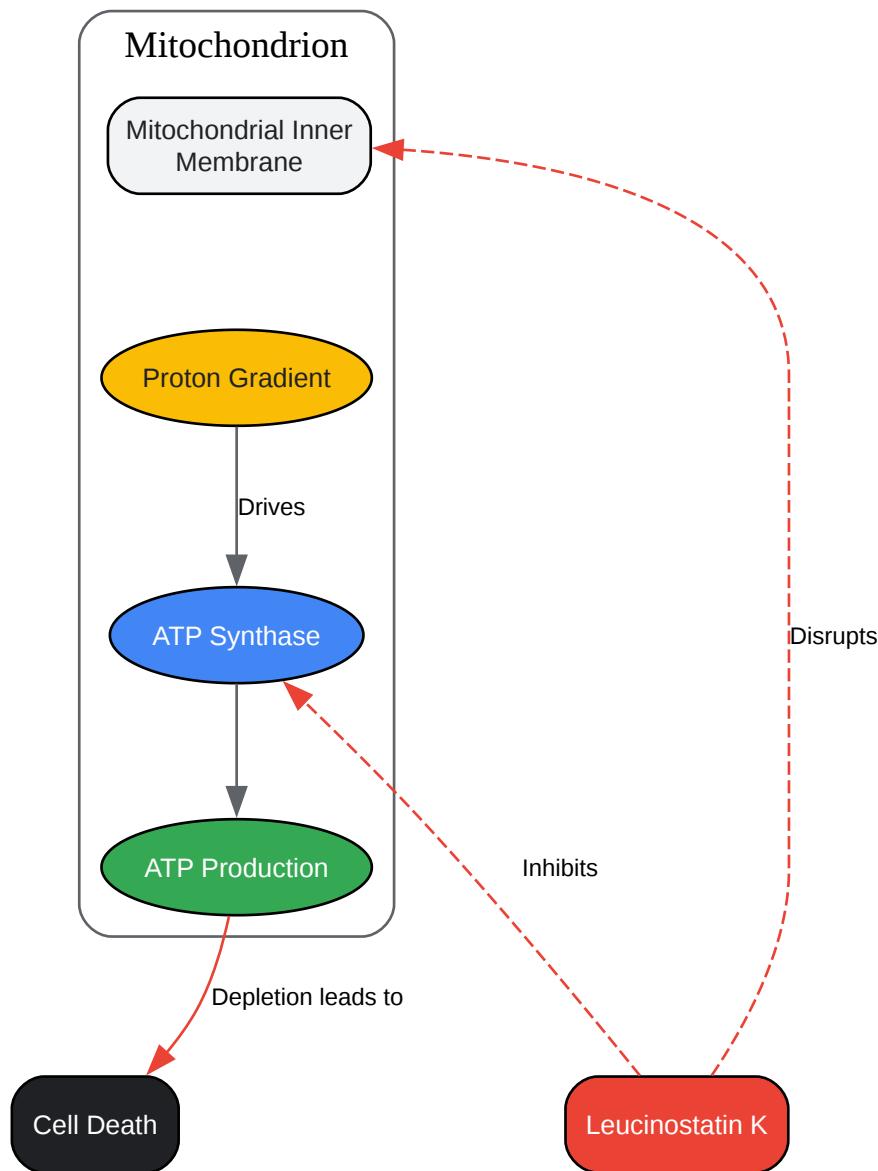

- **Isolation and Purification:** Leucinostatins are typically isolated from the mycelia or culture broth of *Purpureocillium lilacinum* by solvent extraction (e.g., with ethyl acetate or methanol). Purification is achieved through chromatographic techniques, including silica gel column chromatography followed by high-performance liquid chromatography (HPLC).^[7]
- **Mass Spectrometry:** High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition. Tandem MS (MS/MS) is employed to sequence the peptide by analyzing the fragmentation patterns.
- **NMR Spectroscopy:** One- and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are conducted to determine the connectivity of atoms and the stereochemistry of the amino acid residues.
- **Stability Studies:** The stability of the peptide in solution at various pH values and temperatures can be monitored over time by HPLC, assessing the degradation of the parent compound.

Biological Activity and Signaling Pathways

Leucinostatins are known to exert their biological effects through interaction with cellular membranes and mitochondria.^[1] While the specific signaling pathways for **Leucinostatin K** have not been fully elucidated, data from Leucinostatin A provides valuable insights into its potential mechanisms of action.

Inhibition of Insulin-Like Growth Factor-I (IGF-I) Signaling

Leucinostatin A has been shown to inhibit the growth of prostate cancer cells by reducing the expression of Insulin-Like Growth Factor-I (IGF-I) in surrounding stromal cells.^[8] This suggests a mechanism involving the disruption of paracrine signaling between the tumor microenvironment and cancer cells.



[Click to download full resolution via product page](#)

Caption: Postulated inhibition of the IGF-I signaling pathway by **Leucinostatin K**.

Mitochondrial ATP Synthase Inhibition

A primary mechanism of action for the leucinostatin family is the disruption of mitochondrial function.^[3] They can act as ionophores, dissipating the mitochondrial membrane potential, and can also directly inhibit ATP synthase, the enzyme responsible for cellular energy production.^[5] This leads to a depletion of ATP and ultimately, cell death.

[Click to download full resolution via product page](#)

Caption: Mechanism of ATP synthase inhibition by **Leucinostatin K**.

Conclusion

Leucinostatin K is a complex peptide antibiotic with significant potential in various research and development areas. While specific physicochemical data for **Leucinostatin K** is limited, information from closely related analogues provides a solid foundation for its study. Further research is needed to fully characterize its properties, including detailed spectroscopic analysis, solubility and stability profiles, and a more precise elucidation of its molecular mechanisms of action. This guide serves as a comprehensive resource to aid researchers in these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Leucinostatins, peptide mycotoxins produced by *Paecilomyces lilacinus* and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucinostatin A | C62H111N11O13 | CID 156012899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucinostatin | C62H111N11O13 | CID 101278422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Leucinostatin K]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1674800#physicochemical-properties-of-leucinostatin-k>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com